molecular formula C14H18ClN3O2 B2723232 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034336-34-8

2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2723232
CAS No.: 2034336-34-8
M. Wt: 295.77
InChI Key: FNQQDFHBWXAHBH-UHFFFAOYSA-N
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Description

2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a spirocyclic compound characterized by a fused bicyclic structure (azaspiro[4.5]decane) with a 5-chloropyrimidin-2-yl substituent at position 2 and a carboxylic acid group at position 4. The spiro architecture imparts conformational rigidity, which may enhance binding specificity in biological systems.

Properties

IUPAC Name

2-(5-chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQDFHBWXAHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the chloropyrimidine moiety, which can be achieved through the reaction of appropriate pyrimidine precursors with chlorinating agents. The spirocyclic azaspirodecane structure is then introduced through a series of cyclization reactions, often involving the use of strong bases and specific reaction conditions to ensure the formation of the desired spirocyclic framework.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid lies in medicinal chemistry. The compound has been investigated for its potential as:

  • Pharmacological Agents : It acts as an inhibitor of various enzymes and receptors implicated in diseases such as cancer and neurological disorders. Its chloropyrimidine moiety enhances binding affinity to target proteins, facilitating therapeutic effects.

Biological Studies

The compound is also utilized in biological research to study:

  • Cell Signaling Pathways : Its interaction with specific molecular targets helps elucidate mechanisms involved in cellular processes and disease progression.
  • Antioxidant Activity : Related compounds have shown antioxidant properties, indicating potential applications in preventing oxidative stress-related diseases .

Synthesis of Complex Molecules

In the pharmaceutical industry, this compound serves as an intermediate for synthesizing more complex molecules with therapeutic applications .

Case Studies

A few notable studies highlight the effectiveness of this compound:

  • Anticancer Research : In a study investigating new anticancer agents, derivatives of similar compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the spirocyclic structure can enhance therapeutic efficacy .
  • Antioxidant Studies : Research on related compounds has shown promising antioxidant activities, with some derivatives exhibiting higher efficacy than established antioxidants like ascorbic acid . This suggests that the compound could be further explored for protective roles against oxidative damage.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with similar azaspiro[4.5]decane derivatives and related spirocyclic compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

  • 5-Chloropyrimidin-2-yl vs. N-Phenylamino Derivatives: Derivatives of 2-azaspiro[4.5]decane-1,3-dione with N-phenylamino substituents (e.g., from Jolanta and Krzysztof’s work) exhibit anticonvulsant activity in rodent models .
  • Carboxylic Acid vs. Ester Derivatives :
    A patent (EP 4 374 877 A2) describes an azaspiro[4.5]decane-9-carboxylic acid ester (LCMS: m/z 861.4) with a methoxyethoxy-pyrimidinyl substituent . The esterification of the carboxylic acid group increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to the free acid form of the target compound.

  • Boc-Protected Analogs :
    Compounds like 2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid (CAS: 1363381-87-6) and 8,8-dioxo derivatives (e.g., Mol. weight: 333.41) are intermediates in synthesis . The Boc group enhances stability during synthetic steps but requires deprotection for biological activity, unlike the target compound’s directly functionalized carboxylic acid.

Physicochemical Properties

Compound Name Key Substituents Molecular Weight (g/mol) Solubility/LogP* Source
Target Compound 5-Chloropyrimidin-2-yl, COOH ~300–350 (estimated) Higher solubility (acid) N/A
2-Azaspiro[4.5]decane-1,3-dione (N-phenylamino) N-Phenylamino, dione Not reported Moderate lipophilicity
Patent Example 440 (EP 4 374 877 A2) Methoxyethoxy-pyrimidinyl, ester 861.4 High lipophilicity
8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid tert-Butyl, COOH Not reported Reduced solubility
2-Boc-2-azaspiro[4.5]decane-4-carboxylic acid Boc, COOH 253.30 Intermediate solubility

*LogP values are inferred from substituent effects.

Key Research Findings

Solubility-Lipophilicity Balance : The carboxylic acid group improves aqueous solubility over ester derivatives, which may favor oral bioavailability .

Synthetic Challenges : Introducing the chloropyrimidine moiety likely requires specialized coupling reactions, as seen in the patent’s multi-step synthesis (Example 440) .

Biological Activity

2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activities, and relevant studies surrounding this compound.

Chemical Structure and Properties

The compound's molecular formula is C21H30ClN5O2C_{21}H_{30}ClN_5O_2 with a molecular weight of 419.95 g/mol. It features a spirocyclic structure that is characteristic of several biologically active compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The presence of the chloropyrimidine moiety is crucial for its biological activity, enhancing interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives of azaspiro compounds, including those similar to this compound. For instance, compounds bearing similar structural motifs have shown significant cytotoxicity against A549 human lung adenocarcinoma cells.

In a comparative study, compounds with free amino groups demonstrated enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells. This suggests that modifications to the azaspiro structure can lead to improved therapeutic profiles.

CompoundIC50 (µM)Cell LineNotes
1566A549Notable cytotoxic activity
2150A549High potency with low cytotoxicity

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The azaspiro derivatives exhibited promising activity against these pathogens, indicating their potential as new antimicrobial agents.

In vitro studies reported effective inhibition against various strains, including those resistant to conventional antibiotics. The structural features of these compounds are believed to play a significant role in their mechanism of action against bacterial cell walls.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 15 µg/mL
Klebsiella pneumoniae< 20 µg/mL

Case Studies

  • Anticancer Study : A study investigating the effects of various azaspiro derivatives on A549 cells found that compound 15 significantly reduced cell viability compared to untreated controls, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial potential of similar compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus, highlighting the relevance of structural modifications in enhancing efficacy against resistant strains.

Q & A

Q. What are the key synthetic challenges in preparing 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid, and how can they be addressed methodologically?

Synthesizing this compound requires precise control over spirocyclic ring formation and regioselective chlorination of the pyrimidine moiety. A common approach involves:

  • Spirocyclization : Utilizing tert-butoxycarbonyl (Boc)-protected intermediates to stabilize the azaspiro[4.5]decane core during ring closure, followed by deprotection .
  • Chlorination : Electrophilic substitution or directed metalation strategies to introduce the chlorine atom at the 5-position of the pyrimidine ring, ensuring minimal side reactions .
  • Carboxylic Acid Activation : Employing coupling reagents like EDCI/HOBt for selective functionalization at the 4-position of the decane ring .

Q. How can NMR and IR spectroscopy be optimized to confirm the structural integrity of this compound?

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify spirocyclic connectivity (e.g., distinct splitting patterns for axial/equatorial protons in the azaspiro ring) and pyrimidine substitution (chemical shifts for Cl-substituted carbons at ~150–160 ppm) .
  • IR : Monitor the carbonyl stretch of the carboxylic acid (~1700–1750 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) to confirm functional groups .

Q. What chromatographic methods are suitable for purifying this compound, and how can impurities be minimized?

  • Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve polar impurities from the carboxylic acid and pyrimidine groups .
  • Ion-Exchange Chromatography : Effective for removing unreacted intermediates or dehalogenation byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions at the 5-chloropyrimidine site?

Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify electron-deficient regions (e.g., Cl-substituted pyrimidine carbon) prone to nucleophilic attack.
  • Simulate transition states for substitution reactions, guiding solvent selection (e.g., DMF for polar intermediates) .
  • Validate experimental kinetics data (e.g., Hammett plots) to correlate substituent effects with reaction rates .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis of the carboxylic acid) .
  • Pharmacokinetic Profiling : Compare plasma protein binding and tissue distribution using radiolabeled analogs to explain bioavailability discrepancies .
  • Structural Analog Testing : Replace the 5-Cl group with CF3_3 or OMe to assess if bioactivity loss is due to metabolic instability or target specificity .

Q. How can X-ray crystallography elucidate conformational flexibility in the azaspiro[4.5]decane core, and what implications does this have for drug design?

  • Crystal Structure Analysis : Determine bond angles and torsional strain in the spirocyclic ring to identify preferred conformers (e.g., chair vs. boat for the cyclohexane moiety).
  • Molecular Dynamics Simulations : Correlate crystallographic data with solvent-dependent conformational changes, informing scaffold rigidity for target binding .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl groups on the decane ring) to stabilize bioactive conformations .

Q. What are the limitations of current synthetic routes in achieving enantiomeric purity, and how can asymmetric catalysis address this?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during spirocyclization to control stereochemistry at the azaspiro junction .
  • Catalytic Asymmetric Methods : Apply transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective pyrimidine functionalization .
  • HPLC Chiral Stationary Phases : Validate enantiopurity using columns like Chiralpak IG with hexane/ethanol mobile phases .

Methodological Notes

  • Key References : Prioritize crystallographic data from CSD entries (e.g., acid-aminopyrimidine synthons) and synthetic protocols from PharmaBlock Sciences .

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